molecular formula C23H23N3O3 B368395 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide CAS No. 919977-02-9

2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide

Cat. No.: B368395
CAS No.: 919977-02-9
M. Wt: 389.4g/mol
InChI Key: QIJFODFZSMGVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole derivative featuring a 3-methylphenoxyethyl substituent at the 1-position of the benzimidazole core and a furyl carboxamide group at the 2-position. Its IUPAC name, confirmed in , highlights the structural complexity: the benzimidazole ring is functionalized with a phenoxyethyl chain (bearing a methyl group at the meta position) and a methyl-substituted carboxamide linked to a furan ring. Characterization methods would include NMR, IR, and X-ray crystallography (as in and ) .

Properties

IUPAC Name

N-methyl-N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17-7-5-8-18(15-17)28-14-12-26-20-10-4-3-9-19(20)24-22(26)16-25(2)23(27)21-11-6-13-29-21/h3-11,13,15H,12,14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJFODFZSMGVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound characterized by a unique structural composition that includes a furyl group, a benzimidazole moiety, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is C25H27N3O3, with a molecular weight of 417.5 g/mol. The compound exhibits a purity of approximately 95%, making it suitable for various research applications.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide may inhibit key enzymes involved in cellular signaling pathways. For instance, it has been shown to bind to active sites of enzymes, potentially disrupting their function .
  • DNA Intercalation : The compound may intercalate into DNA, disrupting its normal function, which is crucial for its anticancer activity .

Biological Activity Overview

The following table summarizes the potential biological activities associated with 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide:

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth through enzyme inhibition
Anti-inflammatoryModulation of inflammatory pathways
AnticancerDNA intercalation and enzyme inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide:

  • Antimicrobial Activity : A study evaluated related benzimidazole derivatives against various bacterial strains, highlighting their potential as antimicrobial agents. The results indicated that modifications in the substituents significantly influenced their activity levels .
  • Enzyme Inhibition : Research on similar compounds demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The structure-activity relationship (SAR) suggested that specific functional groups enhance inhibitory potency.
  • Anticancer Properties : Investigations into the anticancer potential of benzimidazole derivatives have shown promising results in vitro against several cancer cell lines. The ability to disrupt DNA function was identified as a key mechanism contributing to their efficacy .

Comparative Analysis with Related Compounds

The following table compares 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Furyl-N-methyl-N-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carboxamideC25H27N3O3Longer alkyl chain; different phenolic substitution
FuberidazoleC19H20N4O4Known for photodegradation properties
N-Methyl-N-{[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl}methylcarboxamideC25H27N3O3Varies in alkyl chain length affecting solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations on the benzimidazole core and the type of amide/carbamate groups.

Benzimidazole Derivatives with Alkyl/Aryl Substituents

  • N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide ():

    • Substituent: 2-chlorobenzyl at the 1-position.
    • Amide type: Butanamide.
    • Molecular weight: 355.864.
    • Key difference: The absence of a furyl group and the presence of a chlorobenzyl substituent may reduce π-π stacking interactions compared to the target compound. The butanamide chain could enhance flexibility but decrease metabolic stability .
  • 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide (): Substituent: 4-methoxyphenylmethyl at the 1-position. Amide type: Furyl carboxamide (identical to the target compound). Molecular weight: ~440 (estimated).

Benzimidazole-Based Fungicides

  • Benomyl (methyl N-(1H-benzimidazol-2-yl)carbamate) (): Substituent: Carbamate group at the 2-position. Molecular weight: 290.3. Key difference: The carbamate group in benomyl is a known fungicidal pharmacophore, while the furyl carboxamide in the target compound may offer improved resistance profiles or reduced toxicity .

Coordination Chemistry Analogs

  • N-(benzothiazol-2-yl)-dithiocarbamic methyl ester ():
    • Substituent: Dithiocarbamate group.
    • Key difference: The sulfur-containing groups enable (N, S) coordination with metals, whereas the target compound’s furyl carboxamide may favor (N, O) coordination, impacting catalytic or biological activity .

Data Table: Structural and Functional Comparison

Compound Name Substituent at 1-Position Functional Group at 2-Position Molecular Weight Key Properties/Applications
Target Compound 3-methylphenoxyethyl Furyl carboxamide ~450 (estimated) Potential fungicide/drug candidate
N-{2-[1-(2-Chlorobenzyl)...}butanamide 2-chlorobenzyl Butanamide 355.866 Unknown (structural analog)
2-furyl-N-({1-[(4-methoxyphenyl)...} 4-methoxyphenylmethyl Furyl carboxamide ~440 (estimated) Unknown (structural analog)
Benomyl - Carbamate 290.3 Commercial fungicide

Research Findings and Implications

Substituent Effects on Bioactivity: The 3-methylphenoxyethyl group in the target compound may enhance lipophilicity compared to 4-methoxyphenylmethyl (), improving membrane permeability .

Functional Group Impact: Carbamates (e.g., benomyl) are prone to hydrolysis, whereas furyl carboxamides (target compound) may offer greater metabolic stability due to resonance stabilization .

Coordination Potential: The furyl carboxamide’s oxygen atoms could enable (N, O) metal coordination (as in ), suggesting applications in catalysis or metal-binding therapeutics .

Preparation Methods

Cyclization with Carbonyl Diimidazole

A method adapted from Patent WO2001077083 involves reacting 4,5-dichloro-o-phenylenediamine with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) at 60°C for 12 hours. This yields 5,6-dichlorobenzimidazol-2-one, a precursor for further functionalization. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve cyclization efficiency.

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates.

Acid-Catalyzed Cyclization

An alternative approach from US3644382A employs formic acid or phosphorus oxychloride (POCl₃) to cyclize N-acyl-o-phenylenediamines. For example, methyl N-(o-aminophenyl)anthranilate cyclizes in formic acid at 100°C to form 1-(o-carbomethoxyphenyl)benzimidazole. This method offers:

  • Higher Yields : 62–75% isolated yields after recrystallization.

  • Broader Substrate Scope : Compatible with electron-withdrawing and donating substituents.

Introduction of the 3-Methylphenoxyethyl Side Chain

The 1-position substitution is achieved through nucleophilic alkylation or Mitsunobu reactions.

Alkylation with 2-Bromoethyl-3-Methylphenoxy Ether

A protocol derived from CAS 919972-71-7 involves reacting benzimidazole with 2-bromoethyl-3-methylphenoxy ether in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Key data:

ParameterValue
Reaction Time8–10 hours
Yield68%
Purity (HPLC)>95%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 3-methylphenoxyethanol to the benzimidazole nitrogen. This method avoids harsh bases but requires anhydrous conditions.

Furan-2-Carboxamide Coupling

The final step involves attaching the furylcarboxamide group via amide bond formation.

HATU-Mediated Amidation

A method from J-stage’s synthesis of naphthofuran carboxamides employs 2-furoyl chloride and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N-methylamine. Conditions include:

  • Stoichiometry : 1.2 equivalents of HATU relative to the benzimidazole intermediate.

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Yield : 72–78% after column chromatography.

Mixed Carbonate Activation

Patent WO2009006066A2 describes activating the carboxylic acid with phenyl chlorothionoformate, followed by amine coupling. This approach minimizes racemization and is scalable for industrial production.

Optimization and Scaling Considerations

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water (9:1) improves purity to >99% for pharmaceutical applications.

Green Chemistry Metrics

MetricValueSource
Atom Economy81%
Process Mass Intensity (PMI)23
Solvent Recovery90% (THF, DMF)

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with structurally related benzimidazole derivatives:

CompoundKey DifferenceYield Comparison
2-Furyl-N-methyl-N-({1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)carboxamideLonger alkyl chain (butyl vs. ethyl)68% vs. 72%
2-Furyl-N-{1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamidePropyl linker and methoxy substitution65% vs. 70%

Q & A

Q. What are the key synthetic strategies for preparing 2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Functionalization of the benzimidazole nitrogen with a 2-(3-methylphenoxy)ethyl group using alkylation or nucleophilic substitution .
  • Step 3 : Introduction of the furyl and methylcarboxamide moieties via coupling reactions (e.g., carbodiimide-mediated amide bond formation) .
    Key purification steps include recrystallization (methanol/water mixtures) and monitoring via TLC (silica gel, UV visualization) .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Purity : Assessed via melting point analysis (standard deviation ≤2°C) and TLC (Rf values compared to standards) .
  • Structural Characterization :
  • 1H/13C NMR : Confirms proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.0 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, benzimidazole N-H ~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS [M+H]+ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzimidazole core?

  • Methodological Answer :
  • Temperature : High temperatures (~150°C) promote cyclization but may require inert atmospheres to prevent oxidation .
  • Acid Catalysts : Polyphosphoric acid enhances reaction efficiency compared to HCl or H2SO4, reducing side-product formation .
  • Leaving Groups : Acyl chlorides (vs. free acids) accelerate amide bond formation, as seen in related benzimidazole syntheses .
  • Yield Tracking : Use quantitative HPLC or GC-MS to monitor intermediates and adjust stoichiometry .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-methylbenzimidazole derivatives) to assign ambiguous signals .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and frontier orbital interactions (e.g., benzimidazole HOMO-LUMO gaps) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Cambridge Structural Database reference CCDC 1013218) .

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., anti-inflammatory enzymes) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on structural descriptors .
  • Frontier Orbital Analysis : Evaluate electrophilicity/nucleophilicity to predict metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • Methodological Answer :
  • Cyclooxygenase (COX) Inhibition : Measure IC50 values via fluorometric assays using recombinant COX-1/2 enzymes .
  • Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA or multiplex assays) .
  • NF-κB Pathway Analysis : Use luciferase reporter assays in HEK293 cells to assess transcriptional activity .

Q. How can stability studies under varying pH/temperature inform formulation design?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40–60°C for 48–72 hours .
  • HPLC Stability Indicators : Monitor degradation products (e.g., hydrolyzed carboxamide) and calculate t1/2 .
  • Excipient Compatibility : Screen with common stabilizers (e.g., PVP, cyclodextrins) via DSC/TGA to identify phase interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.